An In-Depth Technical Guide to the Mechanism of Action of S-Metolachlor in Weed Species
An In-Depth Technical Guide to the Mechanism of Action of S-Metolachlor in Weed Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Metolachlor is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 (K3) herbicide by the Herbicide Resistance Action Committee (HRAC). Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible weed species. This guide provides a detailed technical overview of the molecular and physiological processes underlying the herbicidal activity of S-Metolachlor, including its target site, downstream effects, and the mechanisms of crop selectivity and weed resistance. The information is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
S-Metolachlor exerts its herbicidal effect by disrupting the elongation of fatty acids, a critical process for the formation of various cellular components.[1][2][3]
1.1. Molecular Target: Fatty Acid Elongase (FAE)
The specific molecular target of S-Metolachlor is the fatty acid elongase (FAE) enzyme complex, which is responsible for the biosynthesis of VLCFAs (fatty acids with more than 18 carbon atoms).[4][5] S-Metolachlor, particularly its biologically active S-isomer, acts as a competitive inhibitor of 3-ketoacyl-CoA synthase, the first and rate-limiting enzyme in the VLCFA elongase complex.[6][7] This enzyme catalyzes the condensation of an acyl-CoA primer with malonyl-CoA.[5] By binding to the enzyme, S-Metolachlor prevents the elongation of C16 and C18 fatty acids into the C20-C34 VLCFAs that are essential for normal plant development.[4][6]
1.2. Downstream Physiological Effects
The inhibition of VLCFA biosynthesis by S-Metolachlor leads to a cascade of detrimental effects in emerging weed seedlings:
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Disruption of Cell Membrane and Cuticle Formation: VLCFAs are crucial precursors for the synthesis of lipids, suberin, and cuticular waxes that form the protective outer layer of the plant.[4][8] A deficiency in VLCFAs compromises the integrity of cell membranes and the cuticle, leading to increased permeability, water loss, and an inability to withstand environmental stresses.[4]
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Inhibition of Cell Division and Elongation: The disruption of cell membrane formation directly impedes cytokinesis and cell elongation, critical processes for the growth of the emerging shoot and root.[1][8] This is particularly impactful in the meristematic regions of the coleoptile in monocots and the hypocotyl in dicots.[4]
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Growth Arrest and Seedling Death: Ultimately, the inability to form new cells and tissues prevents the seedling from emerging from the soil.[3] Susceptible weeds exhibit characteristic symptoms such as swollen, twisted shoots (often described as a "goose-neck" deformity in grasses) and curled cotyledons with sparse root hairs in broadleaf weeds before succumbing to the herbicidal effects.[4]
Uptake and Translocation
S-Metolachlor is a soil-applied herbicide that is primarily absorbed by the emerging shoots and roots of germinating weed seedlings.[1][4] In monocotyledonous weeds (grasses), the primary site of uptake is the coleoptile, while in dicotyledonous weeds (broadleaves), it is the hypocotyl.[4] Once absorbed, it is translocated systemically, primarily through the xylem, to the growing points where it exerts its inhibitory action.[8][9]
Basis of Selectivity and Resistance
3.1. Crop Selectivity: Metabolic Detoxification
The selective action of S-Metolachlor in crops like corn and soybeans is primarily attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds.[4][10] This detoxification process is a two-phase mechanism:
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Phase I: Oxidation: In some tolerant species, cytochrome P450 monooxygenases (P450s) can initially modify the S-Metolachlor molecule, for instance, through O-demethylation.[11]
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Phase II: Conjugation: The key detoxification step in many tolerant crops involves the conjugation of S-Metolachlor (or its metabolites) with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][12] The resulting glutathione conjugate is non-phytotoxic and is subsequently sequestered in the vacuole.[11]
3.2. Weed Resistance: Enhanced Metabolism
Resistance to S-Metolachlor in weed populations, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is predominantly a non-target-site resistance (NTSR) mechanism.[10][12][13] This resistance is conferred by an enhanced rate of metabolic detoxification, mirroring the mechanism of tolerance in crops.[11] Resistant weed biotypes exhibit elevated expression and/or activity of GSTs and P450s, which rapidly metabolize S-Metolachlor before it can reach its target site and cause lethal damage.[10][11][14]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and resistance of S-Metolachlor.
Table 1: Efficacy of S-Metolachlor on Susceptible Weed Species
| Weed Species | Herbicide Dose (g ha⁻¹) | Control Level (%) | Reference |
| Amaranthus spinosus | 286 | 80 | [15] |
| Amaranthus viridis | 354 | 80 | [15] |
| Amaranthus hybridus | 383 | 80 | [15] |
| Amaranthus lividus | 435 | 80 | [15] |
Table 2: S-Metolachlor Resistance Levels in Amaranthus palmeri
| Population | ED₅₀ (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Susceptible (SS) | 27 | 1.0 | [14] |
| Resistant (16WOO-A) | 88 | 3.3 | [14] |
| Resistant (15CRI-A) | 155 | 5.7 | [14] |
| Resistant (14CRI-G) | 225 | 8.3 | [14] |
| Resistant (14-MIS-H) | 350 | 13.0 | [14] |
| Resistant (14CRI-C) | 550 | 20.4 | [14] |
| Resistant (14MIS-E) | 785 | 29.1 | [14] |
ED₅₀: The effective dose required for 50% control. RI: Resistance Index = ED₅₀ of resistant population / ED₅₀ of susceptible population.
Experimental Protocols
5.1. Dose-Response Assay for S-Metolachlor Efficacy
This protocol is designed to determine the effective dose of S-Metolachlor required to control a specific weed species.
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Soil Preparation and Potting:
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Seed Planting:
-
Sow a predetermined number of seeds (e.g., 100) of the target weed species at a uniform depth (e.g., 1-1.5 cm) in each pot.[15]
-
-
Herbicide Application:
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Prepare a range of S-Metolachlor concentrations to be applied. A typical dose range for Amaranthus species could be 90, 180, 360, and 720 g ha⁻¹.[15] Include an untreated control.
-
Apply the herbicide treatments pre-emergence to the soil surface using a calibrated sprayer to ensure uniform coverage.
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse with controlled temperature and light conditions.
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals (e.g., 21 or 28 days after application).[15][16]
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percentage of control or growth reduction relative to the untreated control.
-
Analyze the data using a dose-response model to calculate the ED₅₀ (effective dose for 50% control) or GR₅₀ (dose for 50% growth reduction).[17]
-
5.2. Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST enzymes, which are involved in the detoxification of S-Metolachlor.
-
Protein Extraction:
-
Homogenize plant tissue (e.g., roots or leaves) in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer).
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the soluble proteins.
-
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate or a spectrophotometer cuvette.
-
The reaction mixture contains:
-
-
Measurement:
-
The formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[1]
-
-
Calculation of Activity:
-
The rate of change in absorbance is used to calculate the GST activity, typically expressed as nmol of product formed per minute per milligram of protein.[1]
-
5.3. RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol is used to quantify the expression levels of genes, such as those encoding GSTs or P450s, that may be involved in S-Metolachlor resistance.
-
RNA Extraction:
-
Harvest fresh plant tissue (e.g., root or leaf tissue) and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[3][18] This typically includes a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.[2]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing:
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling program typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[2]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
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Visualizations
Caption: S-Metolachlor inhibits the Fatty Acid Elongase (FAE) complex.
Caption: Metabolic detoxification pathway of S-Metolachlor in tolerant plants.
Caption: Integrated workflow for investigating S-Metolachlor's mechanism of action.
References
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- 5. epa.gov [epa.gov]
- 6. Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 8. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a S-metolachlor based herbicide on two plant models: Zea mays L. and Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. scielo.br [scielo.br]
- 16. Detection of bioavailable residue of S-metolachlor in the soil by bioassay method - Weed Control Journal [weedcontroljournal.org]
- 17. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]
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